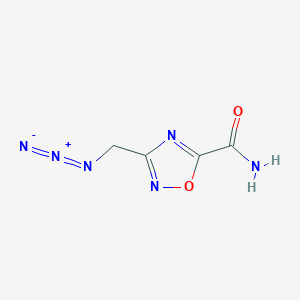![molecular formula C7H12ClNO2 B1377340 Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate CAS No. 1432684-06-4](/img/structure/B1377340.png)
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate
Overview
Description
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of acetic acid and is characterized by the presence of a chloro group and an imino group attached to the acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-2-[(propan-2-yl)imino]acetate typically involves the reaction of ethyl chloroacetate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Ethyl chloroacetate} + \text{Isopropylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol and dichloromethane.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the imino group can lead to the formation of the corresponding amine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloroacetic acid and isopropylamine.
Reduction: Ethyl 2-amino-2-[(propan-2-yl)imino]acetate.
Scientific Research Applications
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-[(propan-2-yl)imino]acetate involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the imino group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate can be compared with similar compounds such as:
Ethyl 2-chloroacetate: Lacks the imino group, making it less reactive in certain substitution reactions.
Isopropylamine: Contains the amine group but lacks the ester and chloro functionalities.
2-chloroacetic acid: Similar in structure but lacks the ester and imino groups.
Properties
IUPAC Name |
ethyl 2-chloro-2-propan-2-yliminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-4-11-7(10)6(8)9-5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICMAXAWPBUEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1377269.png)
![3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1377272.png)
![4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine](/img/structure/B1377274.png)





